molecular formula C13H17N3S2 B5785687 4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No. B5785687
M. Wt: 279.4 g/mol
InChI Key: IRLRUMYADILFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in scientific research. It is a thiol derivative of 1,2,4-triazole, which is a heterocyclic compound with diverse biological activities.

Mechanism of Action

The mechanism of action of 4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its biological activities through the formation of metal complexes and the generation of reactive oxygen species. It has also been suggested to inhibit enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects:
4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol has been reported to exhibit biochemical and physiological effects in various studies. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans and Aspergillus flavus. It has also been reported to induce apoptosis in cancer cells and to have antioxidant activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol in lab experiments is its potential as a metal chelator, which can be useful in studying metal ion-dependent biological processes. Another advantage is its reported anticancer activity, which can be investigated further for potential drug development. However, a limitation of using this compound is its potential toxicity, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for the research on 4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol. One direction is to investigate its potential as a metal chelator in the treatment of metal ion-related diseases such as Wilson's disease and Alzheimer's disease. Another direction is to explore its anticancer activity and its mechanism of action, with the aim of developing new cancer therapies. Additionally, further studies can be conducted to assess its potential as an antioxidant and to investigate its effects on other biological processes.

Synthesis Methods

The synthesis of 4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol can be achieved by the reaction of 4-methylbenzyl chloride with 4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The product is obtained as a yellow solid with a melting point of 187-189°C.

Scientific Research Applications

4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to possess antimicrobial, antifungal, and anticancer activities. It has also been investigated for its potential as a metal chelator and antioxidant.

properties

IUPAC Name

4-ethyl-3-[(4-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S2/c1-3-16-12(14-15-13(16)17)9-18-8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLRUMYADILFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CSCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

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